The human prion protein is primarily expressed in the central nervous system, particularly in neurons and glial cells. The Prion Protein (118-135) fragment is derived from the full-length prion protein and is synthesized for research purposes to study its biological effects and mechanisms of action .
Prion Protein (118-135) can be classified within the broader category of prion proteins, which are characterized by their capacity to misfold and aggregate into pathogenic forms. This fragment is specifically associated with neurotoxic effects, distinguishing it from other non-pathogenic forms of prion proteins.
The synthesis of Prion Protein (118-135) typically involves solid-phase peptide synthesis techniques. The peptide is assembled stepwise on a solid support using protected amino acids, followed by deprotection and cleavage to yield the final product.
Prion Protein (118-135) exhibits a unique molecular structure characterized by its hydrophobic regions that facilitate interaction with lipid membranes. The peptide tends to adopt an alpha-helical conformation, which enhances its fusogenic properties.
Structural studies indicate that this fragment can insert into lipid bilayers, leading to membrane destabilization. Computational modeling suggests that residues 120 to 133 are particularly important for lipid association .
The primary chemical reactions involving Prion Protein (118-135) include:
Experimental assays demonstrate that the peptide's fusogenic activity correlates with its hydrophobicity and structural conformation. Techniques such as lipid-mixing assays are used to quantify these interactions .
Prion Protein (118-135) exerts its neurotoxic effects primarily through:
Studies have shown that both wild-type and PrP gene knockout mice exhibit similar sensitivity to the neurotoxic effects of this peptide, indicating that its action does not require the presence of the full-length prion protein .
Relevant analyses have shown that variations in peptide sequence can significantly affect these properties, influencing both solubility and biological activity .
Prion Protein (118-135) is utilized in various research applications:
The insights gained from studying this peptide contribute significantly to our understanding of prion diseases and neuronal loss mechanisms, paving the way for potential therapeutic interventions .
The prion protein fragment spanning residues 118-135 (Gln-Met-Arg-Arg-Ile-Val-Val-Arg-Pro-Lys-Pro-Gly-Gly-Ser-Tr-Asn) represents a crucial hydrophobic domain exhibiting remarkable evolutionary conservation across mammalian species. This region corresponds to part of the first putative α-helix (H1) in the cellular prion protein (PrPC) and contains the highly conserved AGAAAAGA palindrome (residues 119-126). Pathogenic mutations within this domain (e.g., human G114V, A117V and murine homologs G113V, A116V) are linked to familial prion disorders like Gerstmann-Sträussler-Scheinker syndrome and fatal familial insomnia [4]. The conservation of hydrophobic and glycine-rich residues facilitates conformational flexibility essential for the α-helix to β-sheet transition during amyloidogenesis. Mutations within this domain generate protease-sensitive prion species with enhanced neurotoxicity despite reduced protease-resistant PrPSc accumulation, indicating this region's critical role in pathogenic conversion [4].
Table 1: Conserved Residues in PrP(118-135) Across Species [1] [2] [4]
Species | Amino Acid Sequence (118-135) | Conservation (%) |
---|---|---|
Human | QMRRIVVRPKPGGWSN | 100 |
Mouse | QMRRIVVRPKPGGWGN | 94 |
Bovine | QMRRIVVRPKPGGWGN | 94 |
Hamster | QMRRIVVRPKPGGWGN | 94 |
Sheep | QMRRIVVRPKPGGWGD | 88 |
The PrP(118-135) fragment exhibits conformational plasticity, transitioning from native α-helical structures to β-sheet-rich amyloid fibrils. Molecular dynamics simulations reveal this transition occurs through two primary pathways: 1) Direct conversion of random coil segments adjacent to α-helical regions into antiparallel β-sheets, or 2) Unfolding of α-helices into random coils followed by reorganization into β-sheets [3] [8]. This process is concentration-dependent, with transient α-helical intermediates forming during the lag phase before β-sheet maturation. The AGAAAAGA motif serves as a critical nucleation site, with its glycine residues providing conformational flexibility while alanine residues stabilize β-strand interactions. Fourier transform infrared spectroscopy confirms β-sheet signatures in fibrillized PrP(118-135), with circular dichroism showing increased α-helical content in membrane-mimetic environments (e.g., 50% trifluoroethanol) that correlates with enhanced fusogenicity [1] [2]. This structural transition enables the formation of parallel in-register intermolecular β-stack (PIRIBS) architectures observed in infectious prion fibrils, where residues from adjacent monomers align to form extended β-sheets [6] [7].
Computer modeling predicts PrP(120-133) inserts into lipid bilayers at a 25°-45° angle via its N-terminal hydrophobic residues, characteristic of "tilted peptides" [1] [9]. The hydrophobicity gradient along PrP(118-135)—with decreasing hydrophobicity from N- to C-terminus—drives oblique membrane penetration. Elongation to residue 118 enhances α-helical stability (as measured by circular dichroism) and maximizes fusogenic activity compared to shorter variants [1] [2]. Membrane interaction assays demonstrate:
Table 2: Membrane Interaction Parameters of PrP Fragments [1] [2] [9]
Peptide | Membrane Insertion Angle | Fusogenicity | Calcein Leakage | α-Helical Content in Membranes |
---|---|---|---|---|
PrP(118-135) | 25° | +++ | +++ | 78% |
PrP(120-133) | 45° | ++ | +++ | 62% |
PrP(120-133, 0°) | 0° (mutant) | - | ++ | 15% |
PrP(120-133, 85°) | 85° (mutant) | - | + | 8% |
PrP(118-135) shares structural and functional parallels with membrane-disrupting domains from viral fusion proteins and Alzheimer's β-amyloid:
Viral Fusion Peptides (e.g., HIV-1 gp41):
β-Amyloid C-Terminal Domains (e.g., Aβ29-42):
Table 3: Functional Comparison of Membrane-Disrupting Peptides [1] [2] [5]
Property | PrP(118-135) | HIV-1 Fusion Peptide | Aβ(29-42) |
---|---|---|---|
Core Hydrophobic Motif | AGAAAAGA (119-126) | AVGIGALFLGFLGAAG (gp41) | IIGLMVGGVVIA (30-41) |
Dominant Membrane Conformation | α-Helix (60-78%) | α-Helix (55-70%) | β-Sheet (>80%) |
Fusogenic Activity | +++ (PE:SM liposomes) | +++ | ++ |
Amyloid Propensity | Forms fibrils | Forms fibrils | Forms fibrils |
Inhibition by Congo Red | Yes (IC50 35μM) | Yes (IC50 42μM) | Yes (IC50 28μM) |
Membrane Insertion Angle | 25°-45° | 30°-50° | 20°-40° |
These comparative analyses classify PrP(118-135) as an "amyloid homolog" (amylog) – a peptide exhibiting amyloid-like β-sheet fibrillization and membrane-remodeling functions despite not forming classical amyloid plaques. Its conformational duality (α-helix in membranes, β-sheet in aggregates) enables both fusogenic activity contributing to neurotoxicity and self-propagation as amyloid templates in prion diseases [6] [10]. The hydrophobic domain's evolutionary conservation across these pathogenic peptides highlights its fundamental role in membrane destabilization mechanisms underlying neurodegenerative diseases.
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